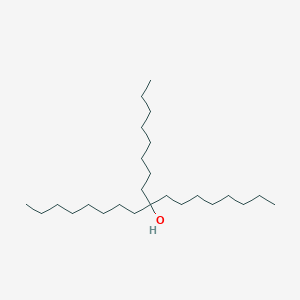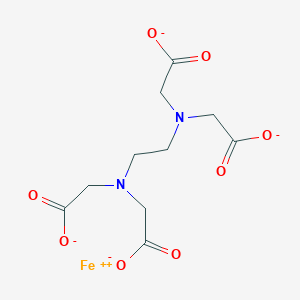![molecular formula C28H16 B092097 Dibenzo[a,o]perylene CAS No. 190-36-3](/img/structure/B92097.png)
Dibenzo[a,o]perylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[a,o]perylene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment, particularly in coal tar, cigarette smoke, and exhaust fumes. It is a potent carcinogen and mutagen, and has been shown to cause DNA damage and disrupt normal cellular processes. Despite its harmful effects, DBP has been the subject of intense scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of Dibenzo[a,o]perylene is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and other cellular components, leading to DNA damage and cellular dysfunction. Dibenzo[a,o]perylene has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types, and to activate various signaling pathways involved in cell growth and differentiation.
生化学的および生理学的効果
Dibenzo[a,o]perylene has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. It has been shown to induce tumors in various animal models, and to cause respiratory and cardiovascular diseases in humans exposed to high levels of Dibenzo[a,o]perylene. However, the exact mechanisms underlying these effects are still under investigation.
実験室実験の利点と制限
Dibenzo[a,o]perylene has several advantages for lab experiments, including its high purity and stability, its well-characterized chemical properties, and its availability in large quantities. However, Dibenzo[a,o]perylene also has several limitations, including its high toxicity and potential for environmental contamination, its limited solubility in aqueous solutions, and its tendency to form aggregates and precipitates in certain experimental conditions.
将来の方向性
There are several future directions for research on Dibenzo[a,o]perylene, including:
1. Developing new synthesis methods for Dibenzo[a,o]perylene that are more efficient and environmentally friendly.
2. Investigating the potential applications of Dibenzo[a,o]perylene in other fields, such as energy storage and catalysis.
3. Elucidating the mechanisms of Dibenzo[a,o]perylene-induced DNA damage and cellular dysfunction, and identifying new targets for intervention.
4. Developing new diagnostic and therapeutic approaches for cancer based on Dibenzo[a,o]perylene.
5. Studying the environmental fate and transport of Dibenzo[a,o]perylene, and developing strategies for its remediation and prevention of exposure.
Conclusion:
In conclusion, Dibenzo[a,o]perylene is a potent carcinogen and mutagen that has been extensively studied for its unique chemical properties and potential applications in various fields. Despite its harmful effects, Dibenzo[a,o]perylene has provided valuable insights into the mechanisms of DNA damage and cellular dysfunction, and has opened up new avenues for research and innovation. Further research on Dibenzo[a,o]perylene is needed to fully understand its effects and potential applications, and to develop strategies for its safe and sustainable use.
合成法
Dibenzo[a,o]perylene can be synthesized through several methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki coupling reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of naphthalene with benzene in the presence of a catalyst such as aluminum chloride. This method produces a mixture of Dibenzo[a,o]perylene and other PAHs, which can be separated and purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Dibenzo[a,o]perylene has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedicine. In the field of organic electronics, Dibenzo[a,o]perylene has been used as a dopant in organic semiconductors to improve their electrical conductivity and stability. In photovoltaics, Dibenzo[a,o]perylene has been used as a sensitizer in dye-sensitized solar cells to enhance their light absorption and conversion efficiency. In biomedicine, Dibenzo[a,o]perylene has been investigated for its anticancer properties and potential use as a diagnostic tool for cancer detection.
特性
CAS番号 |
190-36-3 |
|---|---|
製品名 |
Dibenzo[a,o]perylene |
分子式 |
C28H16 |
分子量 |
352.4 g/mol |
IUPAC名 |
heptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,9,11,13,15,17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-13-23-24-14-6-10-20-16-18-8-2-4-12-22(18)28(26(20)24)27(21)25(19)23/h1-16H |
InChIキー |
PYTPIODZIPXLKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=CC6=CC7=CC=CC=C75 |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=CC6=CC7=CC=CC=C75 |
その他のCAS番号 |
190-36-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



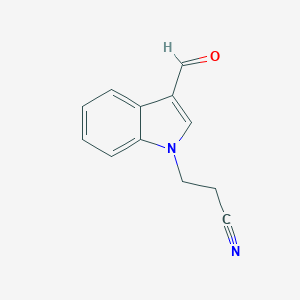
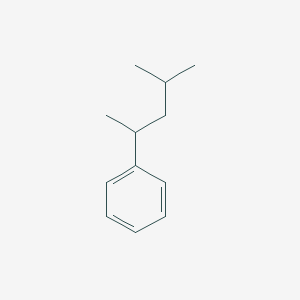
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
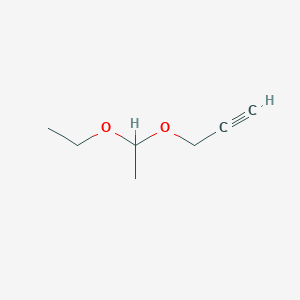
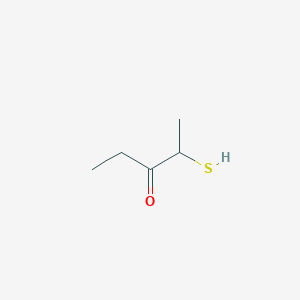
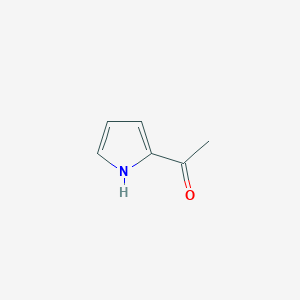
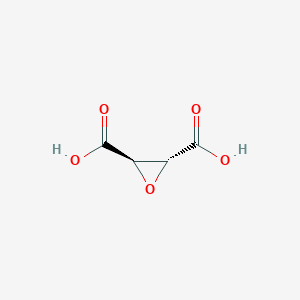
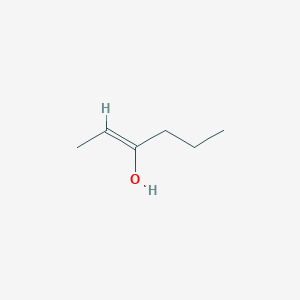
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
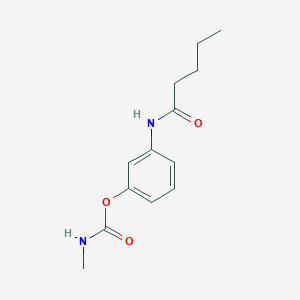
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
